DMT-L-dG(ib) Phosphoramidite

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C44H54N7O8P |

|---|---|

Peso molecular |

839.9 g/mol |

Nombre IUPAC |

N-[9-[(2S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(59-60(57-24-12-23-45)51(29(3)4)30(5)6)37(58-38)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36?,37-,38-,60?/m0/s1 |

Clave InChI |

FDRMKYVTIFSDPR-LHVWLJOLSA-N |

SMILES isomérico |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@@H]3CC([C@@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |

SMILES canónico |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DMT-L-dG(ib) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-L-dG(ib) Phosphoramidite (B1245037) is a specialized nucleoside phosphoramidite, a critical building block in the chemical synthesis of oligonucleotides. Its unique characteristic lies in the L-configuration of its deoxyribose sugar, rendering it a mirror-image counterpart to the naturally occurring D-deoxyguanosine. This distinction is pivotal for the synthesis of L-DNA, also known as mirror-image DNA, a form of nucleic acid with significant potential in therapeutic and diagnostic applications due to its resistance to nuclease degradation.[1][2] This guide provides a comprehensive overview of DMT-L-dG(ib) Phosphoramidite, including its chemical properties, its central role in oligonucleotide synthesis, detailed experimental protocols, and its primary application in the generation of mirror-image DNA.

Core Properties of this compound

This compound is a white to off-white powder or granular substance.[3] Key chemical and physical properties are summarized below, providing essential information for its handling, storage, and application in oligonucleotide synthesis.

| Property | Value | Source(s) |

| Chemical Formula | C44H54N7O8P | [3][4] |

| Molecular Weight | 839.92 g/mol | [3][4] |

| CAS Number | Not readily available for the L-isomer. The D-isomer is 93183-15-4. | [3][4] |

| Appearance | White to off-white powder or granules | [3] |

| Purity | Typically >98.0% (HPLC) | |

| Solubility | Soluble in anhydrous acetonitrile (B52724) for synthesis. Soluble in DMSO.[4] | General knowledge from synthesis protocols. |

| Storage Conditions | 2-8°C under an inert atmosphere (e.g., Argon) | [3] |

| Key Protecting Groups | 5'-Hydroxyl: Dimethoxytrityl (DMT)Exocyclic Amine (N2 of Guanine): Isobutyryl (ib)3'-Phosphorus: β-cyanoethyl | [3][5] |

The Role of this compound in Oligonucleotide Synthesis

This compound is a fundamental reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis. This automated, cyclical process allows for the precise, stepwise addition of nucleotides to a growing oligonucleotide chain.

The Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide chain using phosphoramidite chemistry involves a four-step cycle for each nucleotide addition. The process occurs in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).

-

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT group from the nucleoside attached to the solid support. This is achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM), exposing a free 5'-hydroxyl group.[6][7]

-

Coupling: The this compound, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as tetrazole or a derivative. The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain, forming an unstable phosphite triester linkage.[5][6]

-

Capping: To prevent the elongation of unreacted chains (which would result in deletion mutations), any free 5'-hydroxyl groups that failed to couple are permanently blocked by acetylation using capping reagents, typically acetic anhydride (B1165640) and N-methylimidazole.[7]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester using an oxidizing agent, most commonly a solution of iodine in a mixture of tetrahydrofuran (B95107), pyridine, and water.[6]

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Experimental Protocols

The following is a generalized, step-by-step protocol for automated solid-phase oligonucleotide synthesis using this compound. Specific parameters such as reagent delivery times and volumes will vary depending on the automated synthesizer used.

Reagent Preparation

-

Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M. This should be done under an inert atmosphere (e.g., in a glove box or using a syringe with argon).

-

Activator Solution: Prepare a solution of the chosen activator (e.g., 0.45 M tetrazole in anhydrous acetonitrile).

-

Deblocking Solution: Prepare a 3% (w/v) solution of trichloroacetic acid (TCA) in dichloromethane (DCM).

-

Capping Solutions:

-

Cap A: A solution of acetic anhydride in tetrahydrofuran (THF).

-

Cap B: A solution of N-methylimidazole in THF.

-

-

Oxidizing Solution: A solution of iodine in a mixture of THF, pyridine, and water.

-

Washing Solvent: Anhydrous acetonitrile.

Automated Synthesis Cycle

The following steps are performed by the automated DNA synthesizer for each coupling cycle:

-

Deblocking: The synthesis column is washed with the deblocking solution to remove the 5'-DMT group. The column is then washed with anhydrous acetonitrile to remove the acid.

-

Coupling: The this compound solution and the activator solution are simultaneously delivered to the synthesis column and allowed to react for a specified time (typically 30-180 seconds).

-

Washing: The column is washed with anhydrous acetonitrile to remove excess phosphoramidite and activator.

-

Capping: The capping solutions are delivered to the column to block any unreacted 5'-hydroxyl groups.

-

Washing: The column is washed with anhydrous acetonitrile.

-

Oxidation: The oxidizing solution is delivered to the column to stabilize the newly formed phosphate linkage.

-

Washing: The column is washed with anhydrous acetonitrile to prepare for the next cycle.

Post-Synthesis Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

-

Cleavage from Support and Base Deprotection: The solid support is treated with concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature (e.g., 55°C) for an extended period (typically 8-16 hours). This cleaves the oligonucleotide from the support and removes the isobutyryl protecting group from the guanine (B1146940) bases, as well as the protecting groups from other bases.[3]

-

Phosphate Deprotection: The β-cyanoethyl groups on the phosphate backbone are also removed during the ammonium hydroxide treatment.

-

DMT Group Removal (if "DMT-on" purification is performed): If the final 5'-DMT group was left on for purification purposes, it is removed by treatment with an aqueous acid, such as 80% acetic acid.[6]

-

Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Application in Mirror-Image DNA (L-DNA) Synthesis

The primary application of this compound is in the synthesis of L-DNA, the enantiomer of natural D-DNA.[1] L-DNA has identical physicochemical properties to D-DNA but with opposite chirality.

Advantages of L-DNA in Drug Development

-

Nuclease Resistance: L-DNA is not recognized by the natural enzymes that degrade D-DNA, giving it a significantly longer half-life in biological systems.[2] This makes L-DNA an attractive candidate for therapeutic applications such as aptamers (known as Spiegelmers) and antisense oligonucleotides.

-

Reduced Immunogenicity: Due to its unnatural structure, L-DNA is less likely to elicit an immune response compared to D-DNA.[2]

The synthesis of L-DNA follows the same phosphoramidite chemistry outlined above, with the exclusive use of L-nucleoside phosphoramidites, including this compound.

Conclusion

This compound is a crucial reagent for the synthesis of mirror-image DNA. Its application of the robust and efficient phosphoramidite chemistry enables the creation of nuclease-resistant oligonucleotides with significant therapeutic potential. A thorough understanding of its properties and the associated synthetic protocols is essential for researchers and professionals working in the fields of nucleic acid chemistry, drug development, and diagnostics. The continued exploration of L-DNA and other modified nucleic acids promises to yield novel and effective solutions to a range of biomedical challenges.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. DMT-dG(ib)亚磷酰胺 | Sigma-Aldrich [sigmaaldrich.com]

- 4. DMT-dG(ib) Phosphoramidite | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 5. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

An In-depth Technical Guide to DMT-L-dG(ib) Phosphoramidite: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-L-dG(ib) Phosphoramidite (B1245037) is a crucial building block in the chemical synthesis of DNA and oligonucleotides. As a nucleoside phosphoramidite, it enables the sequential addition of deoxyguanosine to a growing oligonucleotide chain with high efficiency and fidelity. This technical guide provides a comprehensive overview of the physical and chemical properties of DMT-L-dG(ib) Phosphoramidite, detailed experimental protocols for its use in solid-phase oligonucleotide synthesis, and visualizations of the key chemical structures and workflows. The "L" designation in this compound refers to the levorotatory isomer, although in the context of standard DNA synthesis, the "D" (dextrorotatory) form, often written as DMT-dG(ib) Phosphoramidite, is the naturally occurring and most commonly utilized enantiomer. For the purpose of this guide, the data and protocols will pertain to the standard D-isomer used in oligonucleotide synthesis.

Core Properties of DMT-dG(ib) Phosphoramidite

A thorough understanding of the physical and chemical properties of DMT-dG(ib) Phosphoramidite is essential for its proper handling, storage, and effective use in oligonucleotide synthesis.

Physical Properties

The physical characteristics of DMT-dG(ib) Phosphoramidite are summarized in the table below, providing key data for laboratory use.

| Property | Value | Reference |

| Appearance | White to off-white powder or granules | [1] |

| Molecular Formula | C44H54N7O8P | |

| Molecular Weight | 839.92 g/mol | |

| Density | 1.22 g/cm³ at 20°C | [2][3] |

| Solubility | Soluble in DMSO (up to 100 mg/mL), Acetonitrile, and Dichloromethane.[4][5] | |

| Storage Conditions | Store at -20°C to 2-8°C, protected from light and moisture.[1][2][4] |

Chemical Properties

The chemical properties of DMT-dG(ib) Phosphoramidite are central to its function in the phosphoramidite method of DNA synthesis.

| Property | Value | Reference |

| Chemical Name | N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite | [6] |

| CAS Number | 93183-15-4 | |

| Purity | Typically ≥98% (HPLC, ³¹P-NMR) | [7] |

| Protecting Groups | - 5'-Hydroxyl: Dimethoxytrityl (DMT) - Exocyclic Amine (N2): Isobutyryl (ib) - 3'-Phosphite: 2-Cyanoethyl and Diisopropylamino | [1] |

Experimental Protocols

The primary application of DMT-dG(ib) Phosphoramidite is in solid-phase oligonucleotide synthesis. The following protocol outlines the key steps in this process.

Solid-Phase Oligonucleotide Synthesis Workflow

The synthesis is a cyclical process involving four main steps for each nucleotide addition, followed by cleavage and deprotection.

-

Detritylation: The acid-labile dimethoxytrityl (DMT) group is removed from the 5'-hydroxyl of the support-bound nucleoside using a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl for the subsequent coupling reaction.

-

Coupling: The DMT-dG(ib) Phosphoramidite, dissolved in an anhydrous solvent such as acetonitrile, is activated by a weak acid, like 1H-tetrazole or a more efficient activator such as 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI). The activated phosphoramidite is then coupled to the free 5'-hydroxyl of the growing oligonucleotide chain. This reaction is rapid and highly efficient, typically achieving over 99% coupling.

-

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is typically achieved using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

-

Oxidation: The unstable phosphite (B83602) triester linkage formed during the coupling step is oxidized to a more stable phosphate (B84403) triester. This is commonly done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

Once the desired oligonucleotide sequence has been synthesized, the following steps are performed:

-

Cleavage: The oligonucleotide is cleaved from the solid support. This is typically achieved by treatment with concentrated ammonium (B1175870) hydroxide (B78521).

-

Deprotection: The protecting groups on the phosphate backbone (cyanoethyl) and the nucleobases (isobutyryl on guanine) are removed. The isobutyryl group on the dG is more resistant to hydrolysis than the benzoyl groups on dA and dC, often requiring heating with concentrated ammonium hydroxide (e.g., 8 hours at 55°C) for complete removal.

Visualizations

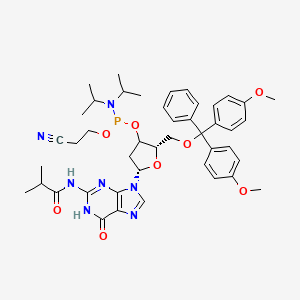

The following diagrams illustrate the key structures and workflows associated with this compound.

Caption: Chemical structure of DMT-dG(ib) Phosphoramidite with protecting groups.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Signaling Pathways

This compound itself is a synthetic reagent and does not directly participate in or modulate biological signaling pathways. Its significance lies in its role as a fundamental component for the synthesis of oligonucleotides. These synthesized oligonucleotides, such as antisense oligonucleotides, siRNAs, or aptamers, are the molecules that can interact with and modulate biological pathways. For instance, an antisense oligonucleotide synthesized using this phosphoramidite can bind to a specific mRNA, leading to its degradation and thereby down-regulating the expression of a particular protein involved in a signaling cascade. Therefore, the connection of this compound to signaling pathways is indirect, through the therapeutic or research applications of the final oligonucleotide product.

Conclusion

This compound is an indispensable reagent for the chemical synthesis of DNA, underpinning a wide range of applications in research, diagnostics, and therapeutics. A comprehensive understanding of its physical and chemical properties, coupled with robust synthesis protocols, is essential for the production of high-quality oligonucleotides. The phosphoramidite method, with this compound as a key component, continues to be the gold standard for reliable and efficient DNA synthesis.

References

- 1. DMT-dG(ib) ホスホロアミダイト | Sigma-Aldrich [sigmaaldrich.com]

- 2. DMT-dG(ib) Phosphoramidite CAS#: 93183-15-4 [amp.chemicalbook.com]

- 3. DMT-dG(ib) Phosphoramidite | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DMT-dG(Ib) Phosphoramidite 93183-15-4 | TCI EUROPE N.V. [tcichemicals.com]

- 7. DMT-2'-Fluoro-dG(Ib) Phosphoramidite, 144089-97-4 | BroadPharm [broadpharm.com]

Synthesis of DMT-L-dG(ib) Phosphoramidite: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis pathway for DMT-L-dG(ib) Phosphoramidite (B1245037), a critical building block in the automated synthesis of oligonucleotides. The document details the multi-step process, including experimental protocols, quantitative data, and visual representations of the synthesis workflow and chemical transformations. This information is intended to support researchers and professionals in the fields of drug development, molecular biology, and synthetic chemistry.

Overview of the Synthesis Pathway

The synthesis of 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly referred to as DMT-dG(ib) Phosphoramidite, is a multi-step process involving the strategic protection of reactive functional groups on the 2'-deoxyguanosine (B1662781) nucleoside. The key stages of the synthesis are:

-

Protection of the Exocyclic Amine (N2): The exocyclic amine group of 2'-deoxyguanosine is protected with an isobutyryl group to prevent side reactions during subsequent steps. A common and efficient method for this selective acylation is the "transient protection" method.

-

Protection of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for the stepwise, 3'-to-5' direction of automated oligonucleotide synthesis.

-

Phosphitylation of the 3'-Hydroxyl Group: The final step involves the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. This is typically achieved using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or a similar phosphitylating agent.

This systematic approach ensures that the correct linkages are formed during oligonucleotide synthesis, leading to high-purity products.

Experimental Protocols

The following sections provide detailed experimental methodologies for each key step in the synthesis of DMT-dG(ib) Phosphoramidite, starting from 2'-deoxyguanosine.

Step 1: Synthesis of N2-isobutyryl-2'-deoxyguanosine (dG(ib))

This procedure utilizes a transient silylation method to achieve selective acylation of the N2-amino group of 2'-deoxyguanosine.

Materials:

-

2'-Deoxyguanosine

-

Anhydrous Pyridine (B92270)

-

Trimethylsilyl chloride (TMSCl)

-

Isobutyric anhydride (B1165640)

-

Ammonia (B1221849) solution

-

Methanol (B129727) (MeOH)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

2'-Deoxyguanosine is dried by co-evaporation with anhydrous pyridine and then suspended in anhydrous pyridine.

-

Trimethylsilyl chloride is added dropwise to the suspension at room temperature with stirring. The reaction mixture is stirred for 2-3 hours, during which time the hydroxyl groups and the N2-amino group are silylated.

-

Isobutyric anhydride is then added to the reaction mixture, and stirring is continued for an additional 2-4 hours at room temperature.

-

The reaction is quenched by the addition of water, followed by concentrated ammonia solution to remove the silyl (B83357) protecting groups.

-

The mixture is stirred for 1-2 hours, and the solvent is removed under reduced pressure.

-

The residue is redissolved in a mixture of dichloromethane and methanol and purified by silica gel column chromatography to yield N2-isobutyryl-2'-deoxyguanosine as a white solid.

Step 2: Synthesis of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine (DMT-dG(ib))

Materials:

-

N2-isobutyryl-2'-deoxyguanosine

-

Anhydrous Pyridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Silica gel for column chromatography

Procedure:

-

N2-isobutyryl-2'-deoxyguanosine is dried by co-evaporation with anhydrous pyridine and then dissolved in anhydrous pyridine.

-

4,4'-Dimethoxytrityl chloride is added in portions to the solution at room temperature with stirring.

-

The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 2-4 hours.

-

The reaction is quenched by the addition of methanol.

-

The mixture is concentrated under reduced pressure, and the residue is dissolved in dichloromethane.

-

The organic layer is washed with saturated aqueous sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography to afford 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine.[1]

Step 3: Synthesis of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dG(ib) Phosphoramidite)

Materials:

-

5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous acetonitrile (B52724)

-

Hexane

Procedure:

-

5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine is dried by co-evaporation with anhydrous acetonitrile and then dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

-

N,N-Diisopropylethylamine is added to the solution, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-2 hours, and the progress is monitored by TLC.

-

The reaction is quenched by the addition of methanol.

-

The mixture is diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting foam is dissolved in a minimal amount of dichloromethane and precipitated by adding it dropwise to cold hexane.

-

The precipitate is collected by filtration and dried under vacuum to yield the final DMT-dG(ib) Phosphoramidite as a white foam.[1]

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis pathway. It is important to note that yields can vary depending on the scale of the reaction and the specific conditions employed.

| Step | Starting Material | Product | Typical Yield (%) | Reference |

| 1. N2-Isobutyrylation | 2'-Deoxyguanosine | N2-isobutyryl-2'-deoxyguanosine | 80-90 | |

| 2. 5'-O-DMT Protection | N2-isobutyryl-2'-deoxyguanosine | 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine | 60-98 | [1] |

| 3. 3'-Phosphitylation | 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine | 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | 93 | [1] |

Visualizations

The following diagrams illustrate the overall experimental workflow and the detailed chemical synthesis pathway for DMT-L-dG(ib) Phosphoramidite.

References

The Sentinel of Synthesis: An In-depth Technical Guide to the Discovery and History of dG(ib) Protection

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of synthetic oligonucleotide chemistry, the strategic use of protecting groups is paramount to achieving high-fidelity synthesis of DNA and RNA sequences. Among these, the N2-isobutyryl group for 2'-deoxyguanosine (B1662781), commonly denoted as dG(ib), has stood as a cornerstone for decades. This technical guide delves into the seminal discovery and rich history of the dG(ib) protecting group, providing a comprehensive overview of its introduction, mechanism, and enduring role in the phosphoramidite (B1245037) method of oligonucleotide synthesis. We present a consolidation of quantitative data on its performance, detailed experimental protocols for its application and removal, and visualizations of the underlying chemical workflows. This document serves as a critical resource for researchers, scientists, and professionals in drug development who leverage synthetic nucleic acids in their work.

A Historical Perspective: The Dawn of Automated Oligonucleotide Synthesis

The mid-20th century witnessed the burgeoning field of molecular biology, which created an escalating demand for synthetic oligonucleotides of defined sequences. Early methodologies were laborious and limited in scale. The breakthrough that paved the way for automated DNA synthesis was the development of solid-phase synthesis techniques, most notably the phosphoramidite method. A critical element of this success was the introduction of robust and selectively removable protecting groups for the nucleophilic exocyclic amines of the nucleobases, preventing undesirable side reactions during the sequential coupling of nucleotide monomers.

The Landmark Discovery of dG(ib) Protection

The introduction of the isobutyryl group as a protecting agent for the exocyclic amine of guanosine (B1672433) was a pivotal contribution from the laboratory of Nobel laureate H. G. Khorana. In their 1963 publication, Schaller, Weimann, Lerch, and Khorana detailed the synthesis of protected deoxyribonucleosides for the stepwise synthesis of specific deoxyribopolynucleotides[1][2][3]. This work established the isobutyryl group for guanosine, alongside the benzoyl group for adenine (B156593) and cytosine, as the standard protecting groups for the phosphodiester and subsequent phosphoramidite approaches to oligonucleotide synthesis.[4] The isobutyryl group offered a crucial balance of stability to the acidic conditions of detritylation and lability to the basic conditions of final deprotection.

The Chemistry of dG(ib) in Oligonucleotide Synthesis

The isobutyryl group is introduced onto the N2 position of the 2'-deoxyguanosine nucleoside. This protection is essential to prevent side reactions at the exocyclic amine during the phosphoramidite coupling cycle. The protected dG(ib) phosphoramidite is then used as a building block in solid-phase oligonucleotide synthesis.

The Phosphoramidite Synthesis Cycle

The synthesis of oligonucleotides using the phosphoramidite method is a cyclical process involving four key steps for each nucleotide addition:

-

Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside.

-

Coupling: Reaction of the free 5'-hydroxyl group with the incoming phosphoramidite monomer, such as dG(ib) phosphoramidite, activated by a catalyst.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.

-

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

References

- 1. Studies on Polynucleotides. XXIV.1 The Stepwise Synthesis of Specific Deoxyribopolynucleotides (4).2 Protected Derivatives of Deoxyribonucleosides and New Syntheses of Deoxyribonucleoside-3″ Phosphates3 | Semantic Scholar [semanticscholar.org]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. datapdf.com [datapdf.com]

- 4. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

The Isobutyryl Group: A Stalwart Protector in Phosphoramidite Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of oligonucleotide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity products. Among these, the isobutyryl (iBu) group plays a crucial and well-established role, particularly in the protection of the exocyclic amine of deoxyguanosine (dG) during phosphoramidite (B1245037) chemistry. This technical guide provides a comprehensive overview of the function of the isobutyryl protecting group, its advantages and limitations, and detailed protocols for its use in the synthesis of oligonucleotides for research and therapeutic applications.

The Critical Role of Protecting Groups in Oligonucleotide Synthesis

The automated solid-phase synthesis of oligonucleotides via the phosphoramidite method is a cyclical process involving four key steps: detritylation, coupling, capping, and oxidation. To ensure the specific and sequential addition of nucleotide monomers, the reactive functional groups on the nucleobases must be masked with protecting groups. These groups prevent unwanted side reactions during the synthesis cycle and are removed in the final deprotection step to yield the desired oligonucleotide sequence.

The choice of protecting group is critical and is dictated by a balance of stability throughout the synthesis and lability for efficient removal without damaging the final product. The isobutyryl group has long been a standard choice for the protection of the N2 position of guanine (B1146940).

Isobutyryl as the Guardian of Guanine

The exocyclic amino group of guanine is nucleophilic and, if left unprotected, can react with the activated phosphoramidite monomers, leading to branched oligonucleotides and other side products. The isobutyryl group provides robust protection for this amine, being stable to the acidic conditions of the detritylation step and the reagents used in the coupling, capping, and oxidation steps.[1]

While benzoyl (Bz) groups are typically used for the protection of adenine (B156593) and cytosine, the isobutyryl group is favored for guanine. This is due to the electronic properties of the guanine base, which require a protecting group with different lability characteristics.

Deprotection: The Rate-Determining Step

A key characteristic of the isobutyryl group is its relative stability to hydrolysis compared to the benzoyl groups on adenine and cytosine.[2] Consequently, the removal of the isobutyryl group from guanine residues is often the rate-determining step in the final deprotection of the oligonucleotide.[2]

Standard deprotection is typically carried out using concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures. Under these conditions, the benzoyl groups are cleaved relatively quickly, while the removal of the isobutyryl group requires a more prolonged treatment.

For applications involving sensitive modifications or labels that cannot withstand harsh basic conditions, alternative, more labile protecting groups for guanine, such as dimethylformamidine (dmf), have been developed.[3] These "fast-deprotecting" groups allow for milder and more rapid deprotection protocols.

Quantitative Data on Deprotection

The choice of protecting group and deprotection conditions significantly impacts the overall efficiency and purity of the synthesized oligonucleotide. The following tables summarize quantitative data on the deprotection of the isobutyryl group compared to the more labile dimethylformamidine (dmf) group under standard and accelerated conditions.

Table 1: Deprotection Times with Concentrated Ammonium Hydroxide

| Protecting Group on dG | Temperature | Time for Complete Deprotection |

| Isobutyryl (iBu) | Room Temp. | 36 hours |

| 55°C | 8-15 hours[4] | |

| 65°C | 8 hours | |

| Dimethylformamidine (dmf) | Room Temp. | 8 hours[5] |

| 55°C | 1 hour[5] | |

| 65°C | 2 hours |

Table 2: Deprotection Times with AMA (Ammonium Hydroxide/40% Aqueous Methylamine (B109427) 1:1)

| Protecting Group on dG | Temperature | Time for Complete Deprotection |

| Isobutyryl (iBu) | Room Temp. | 120 minutes |

| 37°C | 30 minutes | |

| 55°C | 10 minutes | |

| 65°C | 5-10 minutes[4][6] | |

| Dimethylformamidine (dmf) | 65°C | 10 minutes[4] |

Experimental Protocols

Synthesis of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite

This protocol outlines the key steps for the preparation of the isobutyryl-protected guanosine (B1672433) phosphoramidite monomer.

-

Protection of the N2-amino group: 2'-deoxyguanosine (B1662781) is reacted with isobutyric anhydride (B1165640) in the presence of a base, such as pyridine, to selectively acylate the exocyclic amino group.

-

5'-Hydroxyl Protection: The 5'-hydroxyl group of the N2-isobutyryl-2'-deoxyguanosine is protected with a dimethoxytrityl (DMT) group by reacting it with DMT-chloride in pyridine.

-

Phosphitylation: The 3'-hydroxyl group of the 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

Purification: The resulting phosphoramidite is purified by silica (B1680970) gel chromatography to yield the final product.

Standard Deprotection of Oligonucleotides with Ammonium Hydroxide

This protocol is suitable for standard oligonucleotides without base-labile modifications.

-

Cleavage from Solid Support: The solid support containing the synthesized oligonucleotide is treated with concentrated ammonium hydroxide (28-30%) at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

-

Base Deprotection: The supernatant, containing the partially deprotected oligonucleotide, is transferred to a sealed vial and heated at 55°C for 8-15 hours.[4]

-

Work-up: The vial is cooled, and the ammonium hydroxide is removed by evaporation under vacuum. The resulting crude oligonucleotide is then ready for purification.

Accelerated Deprotection with AMA

This protocol is recommended for faster deprotection and is compatible with many sensitive modifications when acetyl-protected dC is used.[6]

-

Cleavage and Deprotection: The solid support is treated with a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) at room temperature for 10 minutes to cleave the oligonucleotide. The solution is then heated in a sealed vial at 65°C for 10 minutes for complete deprotection.[4]

-

Work-up: The vial is cooled, and the AMA solution is evaporated. The crude oligonucleotide is then ready for purification.

Visualizing the Workflow

The following diagrams illustrate the key chemical transformations and logical flow in phosphoramidite chemistry.

Caption: The four-step cycle of phosphoramidite-based solid-phase oligonucleotide synthesis.

Caption: General workflow for the final cleavage and deprotection of synthetic oligonucleotides.

Conclusion

The isobutyryl protecting group remains a cornerstone of routine oligonucleotide synthesis, offering robust protection for the exocyclic amine of guanine. Its well-characterized stability and deprotection kinetics provide a reliable and cost-effective option for the synthesis of a wide range of unmodified and modified oligonucleotides. While faster-deprotecting groups have emerged for specialized applications, the isobutyryl group's long-standing success and extensive documentation ensure its continued importance in the field. A thorough understanding of its properties and the associated deprotection protocols is essential for any researcher or professional engaged in the chemical synthesis of nucleic acids.

References

- 1. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5656741A - Process and reagents for processing synthetic oligonucleotides - Google Patents [patents.google.com]

- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

The Cornerstone of Synthetic DNA: A Technical Guide to DMT-L-dG(ib) Phosphoramidite

For Immediate Release

Shanghai, China – December 6, 2025 – In the intricate world of nucleic acid chemistry, the precise and efficient synthesis of DNA and RNA oligonucleotides is paramount for advancements in research, diagnostics, and therapeutics. At the heart of this synthetic process lies a class of critical building blocks known as phosphoramidites. This technical guide provides an in-depth exploration of a key derivative, N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite] , commonly referred to as DMT-dG(ib) Phosphoramidite (B1245037). Addressed to researchers, scientists, and professionals in drug development, this document details its chemical properties, its central role in solid-phase oligonucleotide synthesis, and the associated experimental protocols.

Core Properties of DMT-dG(ib) Phosphoramidite

DMT-dG(ib) Phosphoramidite is a chemically modified deoxyguanosine nucleoside, engineered for optimal performance in automated solid-phase DNA synthesis. The strategic placement of protecting groups—the dimethoxytrityl (DMT) group at the 5' position, the isobutyryl (ib) group on the exocyclic amine of the guanine (B1146940) base, and the 2-cyanoethyl group on the phosphorus—ensures the controlled, stepwise addition of nucleotides to the growing oligonucleotide chain.[1][2]

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference |

| CAS Number | 93183-15-4 | [3][4][5][6][7] |

| Molecular Formula | C44H54N7O8P | [3][4][5][6][8] |

| Molecular Weight | 839.92 g/mol | [3][4][5][7] |

| Appearance | White to off-white powder or granules | [7] |

| Purity (Typical) | ≥98% (HPLC), ≥99% (31P-NMR) | [9] |

| Storage Conditions | 2-8°C, under inert atmosphere | [7] |

The Phosphoramidite Method: A Symphony of Controlled Reactions

The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process, with each cycle resulting in the addition of a single nucleotide. DMT-dG(ib) Phosphoramidite is a crucial reagent in this process, which unfolds in four key steps on an automated synthesizer.[10]

Caption: Automated Oligonucleotide Synthesis Cycle.

The efficiency of each coupling step is critical for the successful synthesis of long oligonucleotides with high fidelity. A seemingly small decrease in coupling efficiency can lead to a significant reduction in the yield of the full-length product.[11]

| Coupling Efficiency per Step | Theoretical Yield of Full-Length 20-mer | Theoretical Yield of Full-Length 50-mer |

| 99.5% | ~89.2% | ~78% |

| 99.0% | ~81.8% | ~60.5% |

| 98.5% | ~74.5% | ~52% |

Table based on data from[10][11]

Detailed Experimental Protocols

The following sections provide a detailed methodology for the key stages of oligonucleotide synthesis using DMT-dG(ib) Phosphoramidite.

Automated Synthesis Cycle

The synthesis is performed on an automated DNA/RNA synthesizer using solid-phase techniques, typically on controlled pore glass (CPG) supports.[3]

a) Detritylation:

-

Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside, exposing a free 5'-hydroxyl group for the next coupling reaction.[8]

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[6]

-

Procedure: A solution of 3% TCA in DCM is passed through the synthesis column for a specified time (typically 60-90 seconds). The resulting orange-colored trityl cation is washed away with anhydrous acetonitrile. The intensity of this color can be measured spectrophotometrically at approximately 495 nm to monitor the coupling efficiency of the previous cycle.[3][12]

b) Coupling:

-

Objective: To form a phosphite (B83602) triester linkage between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming DMT-dG(ib) Phosphoramidite.[3]

-

Reagents:

-

Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column and allowed to react for a predetermined time (typically 30-180 seconds). A molar excess of both the phosphoramidite and activator is used to drive the reaction to completion.[6][]

c) Capping:

-

Objective: To block any unreacted 5'-hydroxyl groups by acetylation, preventing them from participating in subsequent coupling steps and thus avoiding the formation of deletion mutations (n-1 sequences).[4][]

-

Reagents:

-

Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/Pyridine.[6]

-

-

Procedure: Cap A and Cap B solutions are mixed and delivered to the synthesis column. The reaction is typically allowed to proceed for 30-60 seconds.[4]

d) Oxidation:

-

Objective: To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate triester.[4][]

-

Reagent: 0.02-0.1 M Iodine in a mixture of THF/Pyridine/Water.[6]

-

Procedure: The oxidizing solution is passed through the column for approximately 30-60 seconds. This step stabilizes the newly formed internucleotide bond, making it resistant to the acidic conditions of the subsequent detritylation step.[4]

Cleavage and Deprotection

Following the completion of the synthesis cycles, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.[18]

Caption: Post-Synthesis Cleavage and Deprotection Workflow.

Standard Deprotection Protocol (Ammonium Hydroxide):

-

Objective: To cleave the oligonucleotide from the CPG support and remove the isobutyryl (on dG), benzoyl (on dA and dC), and cyanoethyl protecting groups.

-

Reagent: Concentrated ammonium hydroxide (B78521) (28-30%).

-

Procedure:

-

The CPG support is transferred to a sealed vial containing concentrated ammonium hydroxide.

-

The mixture is heated at 55°C for 8-16 hours.[5][7] For oligonucleotides containing dmf-dG, this time can be reduced to 4 hours at 55°C.[7]

-

After cooling, the supernatant containing the deprotected oligonucleotide is removed, and the CPG is washed with water.

-

The combined solutions are typically dried down before purification.

-

Fast Deprotection Protocol (AMA):

-

Objective: To achieve rapid cleavage and deprotection.

-

Reagent: A 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA).

-

Procedure:

-

The CPG support is treated with AMA at room temperature for 5-10 minutes to cleave the oligonucleotide from the support.[19]

-

The AMA solution containing the oligonucleotide is then heated at 65°C for 5-10 minutes to complete the deprotection of the base protecting groups.[7][19] Note: This method is not compatible with standard benzoyl-protected dC (dC(bz)) as it can lead to base modification. Acetyl-protected dC (dC(ac)) is required.[7]

-

Conclusion

DMT-dG(ib) Phosphoramidite is an indispensable component in the chemical synthesis of DNA. Its robust design and high reactivity, when used in conjunction with optimized protocols, enable the routine production of high-quality oligonucleotides for a myriad of applications in the life sciences. A thorough understanding of the underlying chemistry and meticulous execution of the experimental procedures are essential for achieving high yields of pure, full-length oligonucleotides, thereby empowering groundbreaking research and the development of novel nucleic acid-based technologies.

References

- 1. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 3. atdbio.com [atdbio.com]

- 4. biotage.com [biotage.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. glenresearch.com [glenresearch.com]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. datainsightsmarket.com [datainsightsmarket.com]

- 10. sg.idtdna.com [sg.idtdna.com]

- 11. benchchem.com [benchchem.com]

- 12. WO2015061246A1 - Method for solution phase detritylation of oligomeric compounds - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. glenresearch.com [glenresearch.com]

- 15. researchgate.net [researchgate.net]

- 18. blog.biosearchtech.com [blog.biosearchtech.com]

- 19. glenresearch.com [glenresearch.com]

Navigating the Core of Oligonucleotide Synthesis: A Technical Guide to DMT-L-dG(ib) Phosphoramidite Purity and Quality

For researchers, scientists, and professionals in drug development, the integrity of synthetic oligonucleotides is paramount. This hinges on the quality of the fundamental building blocks, among which DMT-L-dG(ib) Phosphoramidite (B1245037) is a critical component for the incorporation of deoxyguanosine. This in-depth technical guide delineates the essential purity and quality specifications for DMT-L-dG(ib) Phosphoramidite, providing a framework for its rigorous assessment through detailed experimental protocols and clear data presentation.

The chemical stability and reactivity of this compound directly influence the efficiency of the coupling steps in solid-phase oligonucleotide synthesis and, consequently, the purity and yield of the final oligonucleotide product. Trace impurities can lead to the formation of truncated or modified oligonucleotides, compromising their therapeutic or diagnostic efficacy. Therefore, stringent quality control of this phosphoramidite is a non-negotiable aspect of oligonucleotide manufacturing.

Physicochemical and Quality Specifications

The quality of this compound is defined by a set of physicochemical properties and purity specifications. These are routinely assessed by suppliers and should be verified by end-users.

| Parameter | Specification | Typical Value |

| Chemical Formula | C₄₄H₅₄N₇O₈P | C₄₄H₅₄N₇O₈P |

| Molecular Weight | 839.92 g/mol | 839.92 g/mol [1] |

| CAS Number | 93183-15-4 | 93183-15-4[1] |

| Appearance | White to off-white powder or granules | Conforms[2] |

| Solubility | Soluble in anhydrous acetonitrile (B52724) | Soluble |

| Identity (¹H NMR) | Conforms to structure | Conforms to structure[3] |

| Identity (³¹P NMR) | Conforms to structure | Conforms to structure |

| Identity (Mass Spec) | Conforms to molecular weight | Conforms to molecular weight |

| Purity (HPLC) | ≥ 98.0% | 98% - >99.0%[3][4][5] |

| Impurities (HPLC) | Total Impurities ≤ 2.0% | ≤ 2.0% |

| Water Content | ≤ 0.2% | ≤ 0.2% |

| ³¹P NMR Purity | ≥ 98.0% | ≥ 98.0% |

| Particulate Matter | Essentially free from visible particles | Conforms |

Experimental Protocols for Quality Assessment

Rigorous analytical testing is essential to confirm the identity, purity, and stability of this compound. The following are standard methodologies employed for its quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is a cornerstone technique for assessing the purity of phosphoramidites and resolving impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is suitable.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would be from 50% to 100% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a 1.0 mg/mL solution of the phosphoramidite in anhydrous acetonitrile.

-

Analysis: The phosphoramidite typically elutes as a pair of diastereomers. Purity is calculated based on the area percentage of the main peaks relative to the total peak area.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Purity

³¹P NMR is a powerful tool for confirming the identity of the phosphoramidite and quantifying phosphorus-containing impurities.

-

Instrumentation: An NMR spectrometer with a phosphorus probe.

-

Solvent: Anhydrous acetonitrile or deuterated chloroform (B151607) (CDCl₃).

-

Acquisition: A proton-decoupled ³¹P NMR spectrum is acquired. The two diastereomers of the phosphoramidite should appear as distinct signals around 148-150 ppm.

-

Analysis: The purity is determined by integrating the area of the product peaks relative to the total area of all phosphorus-containing signals in the spectrum. Oxidized phosphoramidite (P(V)) species will appear at approximately 0-10 ppm.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry provides an accurate determination of the molecular weight, confirming the identity of the phosphoramidite.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Sample Preparation: The sample is dissolved in an appropriate solvent, typically acetonitrile.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 840.4.

Visualizing the Core Process: The Phosphoramidite Oligonucleotide Synthesis Cycle

The utility of high-quality this compound is realized in the automated solid-phase synthesis of oligonucleotides. The following diagram illustrates the fundamental four-step cycle.

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

This iterative process of deblocking, coupling, capping, and oxidation allows for the sequential addition of nucleotide building blocks to a growing oligonucleotide chain with high efficiency.[6][7][8] The quality of the phosphoramidite is critical at the coupling stage to ensure the fidelity of this process.

References

- 1. researchgate.net [researchgate.net]

- 2. Mass determination of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. molnova.cn [molnova.cn]

- 4. lcms.cz [lcms.cz]

- 5. usp.org [usp.org]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 8. alfachemic.com [alfachemic.com]

Navigating the Stability of DMT-L-dG(ib) Phosphoramidite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-quality oligonucleotides is paramount in therapeutic and diagnostic applications. The purity and stability of the foundational building blocks, phosphoramidites, directly impact the yield and fidelity of the final product. Among these, DMT-L-dG(ib) Phosphoramidite (B1245037), a key guanosine (B1672433) monomer, is notoriously the most susceptible to degradation. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for DMT-L-dG(ib) Phosphoramidite, equipping researchers with the knowledge to ensure the integrity of their oligonucleotide synthesis.

Core Stability Profile: Solid vs. Solution

The stability of this compound is highly dependent on its physical state. As a solid, it exhibits greater stability, but it is in solution, ready for synthesis, where it is most vulnerable.

Solid-State Stability

Proper storage of solid this compound is crucial for maintaining its long-term viability. While specific quantitative data on the impact of temperature and humidity on the solid form is limited in publicly available literature, general guidelines for phosphoramidites recommend stringent control of these factors.

Key Recommendations for Solid Storage:

-

Temperature: Store at 2-8°C for routine use and -20°C for long-term storage.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation[1].

-

Moisture: Protect from moisture at all times. Allow the container to warm to room temperature before opening to prevent condensation[1].

Solution Stability

Once dissolved in a solvent, typically anhydrous acetonitrile (B52724) for oligonucleotide synthesis, the stability of this compound decreases significantly. It is the least stable of the four standard deoxyribonucleoside phosphoramidites[2].

Table 1: Comparative Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile

| Phosphoramidite | Purity Reduction after 5 Weeks at Room Temperature (under inert gas) |

| DMT-dT Phosphoramidite | 2% |

| DMT-dC(bz) Phosphoramidite | 2% |

| DMT-dA(bz) Phosphoramidite | 6% |

| DMT-dG(ib) Phosphoramidite | 39% |

Source: Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-775.[2]

The primary drivers of degradation in solution are hydrolysis and oxidation. The rate of degradation can be influenced by factors such as the concentration of the phosphoramidite, the presence of water, and the pH of the solution[2][3].

Principal Degradation Pathways

Understanding the mechanisms of degradation is essential for mitigating the instability of this compound. The two main pathways are hydrolysis and oxidation of the trivalent phosphorus center.

Hydrolysis

In the presence of even trace amounts of water, the phosphoramidite moiety can be hydrolyzed to form the corresponding H-phosphonate derivative. This H-phosphonate is unreactive in the coupling step of oligonucleotide synthesis, leading to failed sequences. The rate of hydrolysis can be accelerated by acidic conditions[2][3].

Oxidation

The trivalent phosphorus (P(III)) center of the phosphoramidite is susceptible to oxidation to a pentavalent phosphorus (P(V)) species. This can occur in the presence of air (oxygen). The resulting phosphoramidate (B1195095) is also inactive in the coupling reaction[1].

Recommended Storage and Handling Protocols

To maximize the shelf-life and performance of this compound, a strict adherence to proper storage and handling procedures is imperative.

Table 2: Recommended Storage and Handling Conditions

| Condition | Solid Form | Solution Form (in Anhydrous Acetonitrile) |

| Temperature | 2-8°C (short-term), -20°C (long-term) | Room temperature on synthesizer (use promptly) |

| Atmosphere | Inert gas (Argon or Nitrogen)[1] | Inert gas blanket on synthesizer reservoirs |

| Moisture | Store in a desiccator or dry environment. Equilibrate to room temperature before opening[1]. | Use anhydrous acetonitrile (<30 ppm water). Store over molecular sieves. |

| Light | Protect from light. | Amber glass vials are recommended. |

| Handling | Handle under an inert gas atmosphere. Use clean, dry spatulas and glassware. | Use oven-dried syringes and needles for transfers under an inert gas flow. |

Experimental Protocols for Stability and Purity Assessment

Regular monitoring of the purity of this compound is crucial, especially for solutions on the synthesizer. The two most common and effective analytical techniques are High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

Protocol 1: Purity Assessment by Reversed-Phase HPLC

This method is effective for separating the parent phosphoramidite from its more polar degradation products.

Table 3: HPLC Method Parameters

| Parameter | Specification |

| Column | C18, 250 x 4.6 mm, 5 µm particle size[4] |

| Mobile Phase A | 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0[4] |

| Mobile Phase B | Acetonitrile[4] |

| Gradient | A typical gradient would start with a higher percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the hydrophobic DMT-containing compounds. Optimization may be required. |

| Flow Rate | 1.0 mL/min[5] |

| Temperature | Ambient[4] |

| Detection | UV at 254 nm or 260 nm |

| Injection Volume | 10-20 µL |

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve in 1 mL of anhydrous acetonitrile.

-

For solution samples from the synthesizer, dilute appropriately with anhydrous acetonitrile.

Data Analysis: The pure phosphoramidite typically presents as a doublet of peaks due to the presence of two diastereomers at the chiral phosphorus center. Purity is calculated as the percentage of the area of the main peaks relative to the total area of all peaks in the chromatogram.

Protocol 2: Purity Assessment by ³¹P NMR Spectroscopy

³¹P NMR is a powerful tool for directly observing the phosphorus-containing species and quantifying the level of oxidation.

Table 4: ³¹P NMR Method Parameters

| Parameter | Specification |

| Spectrometer | 300 MHz or higher |

| Solvent | Deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN) |

| Pulse Program | Proton-decoupled pulse sequence |

| Reference | 85% H₃PO₄ (external standard) |

| Acquisition Parameters | Optimize for signal-to-noise. A relaxation delay of 2-5 seconds is recommended for quantitative analysis. |

Sample Preparation:

-

Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

-

Cap the NMR tube promptly to prevent atmospheric moisture contamination and oxidation.

Data Analysis:

-

The pure P(III) phosphoramidite will appear as a signal in the range of 148-150 ppm.

-

Oxidized P(V) species will appear in a different region, typically between -10 and 20 ppm.

-

The relative integration of the P(III) and P(V) signals can be used to quantify the percentage of oxidized impurity. A purity of ≥98% is generally considered acceptable[6].

By implementing these rigorous storage, handling, and analytical protocols, researchers can ensure the integrity of their this compound, leading to more reliable and successful oligonucleotide synthesis campaigns.

References

A Technical Guide to DMT-L-dG(ib) Phosphoramidite in Oligonucleotide Synthesis

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the quality and handling of phosphoramidite (B1245037) building blocks are paramount. This in-depth technical guide focuses on 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-dG(ib) Phosphoramidite. This guide provides a comprehensive overview of its commercial suppliers, key quality attributes, and detailed protocols for its use in solid-phase oligonucleotide synthesis.

Commercial Suppliers and Quality Specifications

A variety of chemical suppliers offer DMT-dG(ib) Phosphoramidite for research and commercial applications. While each supplier adheres to stringent quality control, specifications such as purity can vary. The following tables summarize publicly available data from prominent suppliers to facilitate a comparative analysis.

Table 1: Commercial Suppliers of DMT-dG(ib) Phosphoramidite

| Supplier | Website |

| MedchemExpress | --INVALID-LINK-- |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- |

| Tokyo Chemical Industry (TCI) | --INVALID-LINK-- |

| TargetMol | --INVALID-LINK-- |

| NuBlocks | --INVALID-LINK-- |

| BroadPharm | --INVALID-LINK-- |

| Glen Research | --INVALID-LINK-- |

| Thermo Fisher Scientific | --INVALID-LINK-- |

Table 2: Quantitative Data for DMT-dG(ib) Phosphoramidite from Various Suppliers

| Supplier | Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions |

| MedchemExpress | 99.71%[1] | C₄₄H₅₄N₇O₈P | 839.92 | 93183-15-4 | -20°C, protect from light[1] |

| Sigma-Aldrich | ≥99% (³¹P-NMR), ≥99.0% (HPLC) | C₄₄H₅₄N₇O₈P | 839.92 | 93183-15-4 | 2-8°C |

| TCI | >98.0% (HPLC)[2] | C₄₄H₅₄N₇O₈P | 839.92 | 93183-15-4 | -20°C |

| TargetMol | 99.21%[3] | C₄₄H₅₄N₇O₈P | 839.92 | 93183-15-4 | Powder: -20°C for 3 years[3] |

| NuBlocks | 95% (HPLC) | C₄₄H₅₄N₇O₈P | 839.92 | 93183-15-4 | -20°C |

| BroadPharm | 98%[4] | C₄₄H₅₃FN₇O₈P | 857.9 | 144089-97-4 | -20°C[4] |

The Role of DMT-dG(ib) Phosphoramidite in Oligonucleotide Synthesis

DMT-dG(ib) Phosphoramidite is a crucial building block in the phosphoramidite method, the gold standard for the chemical synthesis of DNA.[5][6] The synthesis is a cyclical process performed on an automated synthesizer, where each cycle adds one nucleotide to the growing oligonucleotide chain.[5][7]

The core synthesis cycle consists of four key steps:

-

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-Dimethoxytrityl (DMT) protecting group from the solid-support-bound nucleoside.[7] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The DMT-dG(ib) phosphoramidite, activated by a catalyst such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[5][8]

-

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated in a capping step.[7][8] This is typically achieved using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[5]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[7]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DMT-dG(Ib) Phosphoramidite 93183-15-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. targetmol.com [targetmol.com]

- 4. DMT-2'-Fluoro-dG(Ib) Phosphoramidite, 144089-97-4 | BroadPharm [broadpharm.com]

- 5. atdbio.com [atdbio.com]

- 6. empbiotech.com [empbiotech.com]

- 7. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

Methodological & Application

Standard Protocol for Utilizing DMT-L-dG(ib) Phosphoramidite in L-Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-L-dG(ib) Phosphoramidite (B1245037) is a key building block in the chemical synthesis of L-oligonucleotides, also known as mirror-image DNA or L-DNA. Unlike naturally occurring D-DNA, L-DNA is a left-handed helix and exhibits remarkable resistance to nuclease degradation, a crucial property for in vivo applications. This resistance makes L-oligonucleotides ideal candidates for the development of novel therapeutic and diagnostic agents, including aptamers (Spiegelmers), bio-orthogonal molecular sensors, and chiral nanostructures for drug delivery.

This document provides detailed application notes and protocols for the use of DMT-L-dG(ib) Phosphoramidite in solid-phase L-oligonucleotide synthesis.

Applications of L-Oligonucleotides

Oligonucleotides synthesized using this compound have a range of applications stemming from their nuclease resistance and unique chirality:

-

Spiegelmers (L-Aptamers): These are L-oligonucleotides that can bind with high affinity and specificity to a target molecule. Because they are resistant to enzymatic degradation, Spiegelmers have a longer half-life in biological systems compared to their D-DNA counterparts, making them promising therapeutic agents. A notable target for L-aptamers is Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis. By binding to VEGF, L-aptamers can inhibit its interaction with its receptor (VEGFR-2), thereby blocking downstream signaling pathways involved in cell proliferation, migration, and survival.

-

Bio-orthogonal Molecular Sensors: L-DNA's inability to interact with the cellular machinery of D-DNA makes it an excellent material for constructing sensors that can operate within living cells without interfering with natural processes. These sensors can be designed to detect specific ions or molecules, providing valuable insights into cellular function and disease states.

-

Chiral Nanostructures: The unique stereochemistry of L-DNA allows for the construction of mirror-image nanostructures. These can be used as drug delivery vehicles that are less likely to be recognized and cleared by the body's natural defense mechanisms.

Experimental Protocols

The synthesis of L-oligonucleotides using this compound follows the standard phosphoramidite solid-phase synthesis cycle. This automated cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Solid-Phase L-Oligonucleotide Synthesis Cycle

The following is a generalized protocol. Specific timings and reagent volumes may need to be optimized based on the synthesizer and the scale of the synthesis.

a. Deblocking (Detritylation)

-

Purpose: To remove the 5'-dimethoxytrityl (DMT) protecting group from the growing L-oligonucleotide chain, exposing the 5'-hydroxyl group for the next coupling reaction.

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Procedure:

-

The synthesis column containing the solid support with the growing L-oligonucleotide is washed with anhydrous acetonitrile (B52724).

-

The deblocking reagent is passed through the column. The orange color of the cleaved DMT cation is monitored to assess coupling efficiency from the previous cycle.

-

The column is washed with anhydrous acetonitrile to remove the deblocking reagent and the cleaved DMT group.

-

b. Coupling

-

Purpose: To add the next phosphoramidite monomer to the growing L-oligonucleotide chain.

-

Reagents:

-

This compound solution (e.g., 0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile).

-

-

Procedure:

-

The phosphoramidite and activator solutions are mixed and delivered to the synthesis column.

-

The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage.

-

The column is washed with anhydrous acetonitrile.

-

c. Capping

-

Purpose: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final product.

-

Reagents:

-

Capping Reagent A (Acetic Anhydride/Pyridine/THF).

-

Capping Reagent B (N-Methylimidazole/THF).

-

-

Procedure:

-

The capping reagents are mixed and delivered to the synthesis column.

-

The unreacted 5'-hydroxyl groups are acetylated.

-

The column is washed with anhydrous acetonitrile.

-

d. Oxidation

-

Purpose: To convert the unstable phosphite triester linkage to a stable phosphate (B84403) triester linkage.

-

Reagent: 0.02 M Iodine in THF/Pyridine/Water.

-

Procedure:

-

The oxidizing reagent is delivered to the synthesis column.

-

The phosphite triester is oxidized to a phosphate triester.

-

The column is washed with anhydrous acetonitrile.

-

This four-step cycle is repeated for each subsequent monomer until the desired L-oligonucleotide sequence is synthesized.

Cleavage and Deprotection

After the synthesis is complete, the L-oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed. The isobutyryl (ib) group on the guanine (B1146940) base is more resistant to hydrolysis than some other protecting groups.[1]

-

Reagent: Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-30%).

-

Procedure:

-

The solid support is transferred from the synthesis column to a screw-cap vial.

-

Concentrated ammonium hydroxide is added to the vial.

-

The vial is sealed and heated at 55°C for at least 5 hours (overnight is also common).

-

The vial is cooled, and the supernatant containing the cleaved and deprotected L-oligonucleotide is transferred to a new tube.

-

The solid support can be washed with water to recover any remaining product.

-

The combined solutions are dried, typically using a vacuum centrifuge.

-

Data Presentation

| Coupling Efficiency per Step | Theoretical Yield of a 20-mer L-Oligonucleotide | Theoretical Yield of a 50-mer L-Oligonucleotide |

| 99.5% | ~82.6% | ~77.9% |

| 99.0% | ~82.6% | ~60.5% |

| 98.5% | ~74.5% | ~46.8% |

Visualizations

Experimental Workflow

Caption: Workflow for L-Oligonucleotide Synthesis.

Signaling Pathway Inhibition by an L-Aptamer

References

Application Notes and Protocols for DMT-L-dG(ib) Phosphoramidite in Automated DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dG(ib) Phosphoramidite) in automated solid-phase DNA synthesis. Detailed protocols for its use, stability data, and applications in the synthesis of specialized oligonucleotides are presented.

Introduction

DMT-dG(ib) Phosphoramidite (B1245037) is a critical building block in the chemical synthesis of DNA oligonucleotides via the phosphoramidite method. The isobutyryl (ib) protecting group on the exocyclic amine of guanine (B1146940) is a standard protection strategy, offering a balance of stability during synthesis and efficient removal during deprotection.[1] This phosphoramidite is widely used in the synthesis of primers for PCR, probes for hybridization assays, and therapeutic oligonucleotides, including those forming G-quadruplex structures.[2][3]

Data Presentation

Stability of DMT-dG(ib) Phosphoramidite in Solution

The stability of phosphoramidites in the synthesis solvent, typically anhydrous acetonitrile (B52724), is crucial for maintaining high coupling efficiencies. DMT-dG(ib) Phosphoramidite is known to be the least stable of the four standard deoxyribonucleoside phosphoramidites in solution.[4]

| Parameter | Value | Reference |

| Purity Reduction after 5 weeks in Acetonitrile | 39% | [4][5] |

| Primary Degradation Pathways | Hydrolysis, elimination of acrylonitrile, and formation of cyanoethyl phosphonoamidates | [4][5] |

To mitigate degradation, it is recommended to use freshly prepared phosphoramidite solutions and to store them under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) when not on the synthesizer.[5] The presence of moisture significantly accelerates degradation.[6]

Coupling Efficiency

The coupling efficiency of each phosphoramidite addition is a critical determinant of the final yield and purity of the full-length oligonucleotide. While specific coupling efficiencies can vary depending on the synthesizer, reagents, and protocols used, a well-maintained system should achieve high coupling rates.

| Phosphoramidite | Typical Coupling Efficiency | Reference |

| DMT-dG(ib) Phosphoramidite | >99% |

The efficiency of each coupling step is monitored in real-time on automated synthesizers by measuring the absorbance of the released dimethoxytrityl (DMT) cation, which has a characteristic orange color.[7]

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard four-step cycle for automated DNA synthesis using DMT-dG(ib) Phosphoramidite on a solid support (e.g., controlled pore glass - CPG).

Materials:

-

DMT-dG(ib) Phosphoramidite

-

Other DNA phosphoramidites (DMT-dA(bz), DMT-dC(bz), DMT-dT)

-

Anhydrous Acetonitrile

-

Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.5 M 4,5-dicyanoimidazole (B129182) (DCI) in acetonitrile)[8]

-

Capping Solution A (e.g., acetic anhydride (B1165640) in THF/lutidine)

-

Capping Solution B (e.g., 16% N-methylimidazole in THF)

-

Oxidizing Solution (e.g., 0.02 M iodine in THF/water/pyridine)

-

Deblocking Solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Solid support functionalized with the initial nucleoside

Procedure:

The synthesis is performed in a cyclical manner, with each cycle consisting of four main steps:

-

Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution. The support is then washed with anhydrous acetonitrile.

-

Coupling: The DMT-dG(ib) Phosphoramidite (or other phosphoramidite) is activated by the activator solution and delivered to the solid support. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection

Following synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.

Standard Deprotection using Ammonium (B1175870) Hydroxide (B78521):

-

Materials:

-

Concentrated ammonium hydroxide (28-30%)

-

-

Procedure:

-

Transfer the solid support to a screw-cap vial.

-

Add concentrated ammonium hydroxide to the vial.

-

Incubate the vial at 55°C for 8-16 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the bases, including the isobutyryl group from guanine.

-

Cool the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube.

-

Evaporate the ammonium hydroxide to dryness.

-

Resuspend the oligonucleotide in an appropriate buffer for purification and analysis.

-

Rapid Deprotection using AMA (Ammonium Hydroxide/Methylamine):

-

Materials:

-

AMA solution (1:1 v/v mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)

-

Acetyl-protected dC (Ac-dC) phosphoramidite must be used during synthesis to avoid base modification.[9]

-

-

Procedure:

-

Transfer the solid support to a screw-cap vial.

-

Add the AMA solution to the vial.

-

Incubate the vial at 65°C for 10 minutes.[1]

-

Cool the vial and proceed with evaporation and resuspension as in the standard protocol.

-

Visualizations

Caption: Automated DNA Synthesis Workflow.

Caption: G-Quadruplex Synthesis and Analysis.

Applications

Synthesis of G-Quadruplex Forming Oligonucleotides